molecular formula C18H21ClN2O2 B590428 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile CAS No. 1796928-27-2

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile

Cat. No.: B590428
CAS No.: 1796928-27-2
M. Wt: 332.828
InChI Key: LDWJWZMNGNIYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a 4-chlorobutyl side chain, and a cyano group attached to the indole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves several synthetic routes. One common method includes the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction to form the desired indole compound . This method is advantageous due to its use of readily available raw materials, simple preparation steps, and high product yield and purity. The process is also environmentally friendly, producing minimal waste acid and wastewater, making it suitable for industrial production .

Chemical Reactions Analysis

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobutyl side chain, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the brain and potential therapeutic effects for neurological disorders.

Comparison with Similar Compounds

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various research and industrial purposes.

Properties

IUPAC Name

tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21-12-14(6-4-5-9-19)15-10-13(11-20)7-8-16(15)21/h7-8,10,12H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWJWZMNGNIYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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